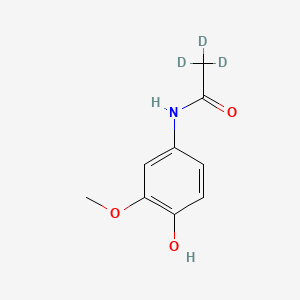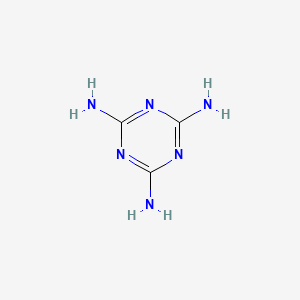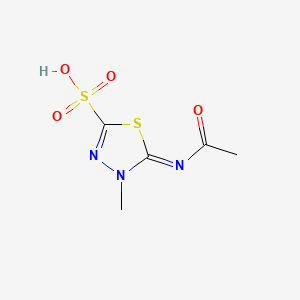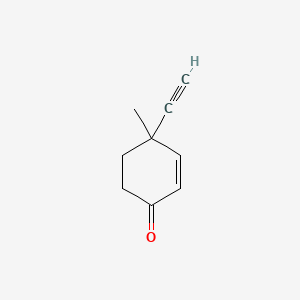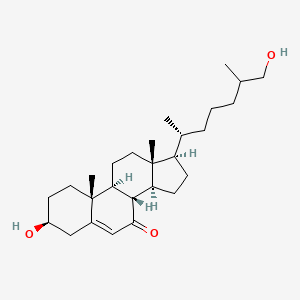
27-Hydroxy-7-keto Cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Hydroxy-7-keto Cholesterol is an oxysterol, a derivative of cholesterol that has undergone oxidation. Oxysterols are known for their roles in various biological processes, including cholesterol metabolism and regulation of gene expression. This compound is particularly significant due to its presence in atherosclerotic plaques and its potential implications in cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 27-Hydroxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme, which catalyzes the hydroxylation of cholesterol at the 27th position . This is followed by further oxidation to introduce the keto group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as bacteria and fungi can be employed to convert cholesterol into its oxidized derivatives through enzymatic processes . These methods are advantageous due to their high regio- and stereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 27-Hydroxy-7-keto Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products:
Oxidation: Further oxidized oxysterols.
Reduction: 27-Hydroxycholesterol.
Substitution: Various substituted sterols depending on the reaction conditions.
Applications De Recherche Scientifique
27-Hydroxy-7-keto Cholesterol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 27-Hydroxy-7-keto Cholesterol involves its interaction with various molecular targets and pathways:
Molecular Targets: It acts on nuclear receptors such as liver X receptors (LXRs) and estrogen receptors, influencing gene expression related to cholesterol metabolism and inflammation.
Pathways Involved: It is involved in the regulation of cholesterol homeostasis, inflammatory responses, and apoptosis.
Comparaison Avec Des Composés Similaires
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
7-Ketocholesterol: A closely related compound with similar biological activities.
24(S)-Hydroxycholesterol: Involved in brain cholesterol metabolism.
Uniqueness: 27-Hydroxy-7-keto Cholesterol is unique due to its dual functional groups (hydroxy and keto) which confer distinct chemical reactivity and biological activity. Its presence in atherosclerotic plaques and its role as a biomarker for cardiovascular diseases further highlight its significance .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNAJBFFWWMSEW-ANDJGGKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720800 |
Source


|
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148988-28-7 |
Source


|
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
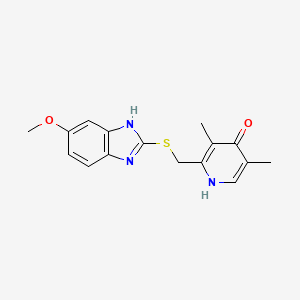
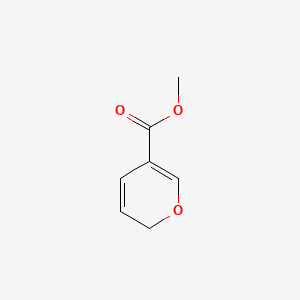

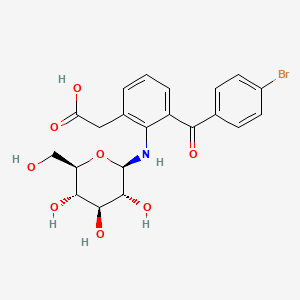

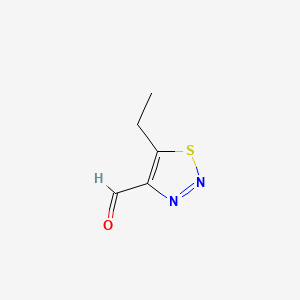

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)
